molecular formula C14H13NO3 B1467777 4-((2-Methoxyphenyl)amino)benzoic acid CAS No. 1275482-57-9

4-((2-Methoxyphenyl)amino)benzoic acid

Cat. No. B1467777
CAS RN: 1275482-57-9
M. Wt: 243.26 g/mol
InChI Key: QVPCGPXETWLTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((2-Methoxyphenyl)amino)benzoic acid” is an organic compound with the molecular formula C14H13NO3 . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]benzoate with aqueous 40% methylamine. The reaction mixture is stirred at room temperature for 2 days, and the volatiles are removed in vacuo to yield the desired compound.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid moiety attached to a 2-methoxyphenyl group via an amino linkage . The molecular weight of the compound is 243.26 .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can react with R3SnCl [R = n-C4H9 (1), CH3 (2), and C2H5 (3)] in a 1:1 molar ratio using toluene as a solvent. The reaction mixture is stirred and refluxed for about 6 hours to yield the desired triorganotin(IV) complexes .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Amino Benzoic Acid Derivatives: Studies have illustrated methodologies for synthesizing diamides and benzoic acid derivatives utilizing "4-((2-Methoxyphenyl)amino)benzoic acid" or its related compounds. These synthesis processes involve reactions with various amines and chlorides, highlighting the chemical's utility in producing complex organic compounds with potential pharmaceutical applications (Agekyan & Mkryan, 2015).

Polymer Technology

  • Polyaniline Doping: Research into the doping of polyaniline with benzoic acid derivatives, including "this compound", has shown significant improvements in conductivity. This work underscores the importance of these compounds in modifying the electrical properties of conducting polymers, potentially leading to advancements in electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Electrochemistry

  • Electrochemical Cleavage of Azo Bond: The electrochemical behavior of azo compounds related to "this compound" has been extensively studied, revealing insights into the cleavage mechanisms of azo bonds. These studies are crucial for understanding the degradation processes of azo dyes in wastewater treatment, highlighting the environmental applications of this chemical (Mandić, Nigović, & Šimunić, 2004).

Corrosion Inhibition

  • Mild Steel Corrosion Control: Research into the use of benzoxazinone derivatives, including those structurally related to "this compound", for corrosion inhibition on mild steel in acidic mediums has shown high efficiency. These studies suggest potential industrial applications in protecting metal surfaces against corrosion (Bentiss et al., 2009).

Safety and Hazards

The compound is classified as a potential hazard. It may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

4-((2-Methoxyphenyl)amino)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as tyrosinase, a multifunctional glycosylated and copper-containing oxidase prevalent in plants and animals . This interaction is crucial in catalyzing key steps of melanogenesis, including the hydroxylation of tyrosine to dihydroxyphenylalanine (DOPA) and the oxidation of DOPA to dopaquinone . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as a tyrosinase inhibitor, reducing melanin production and affecting pigmentation in skin cells . This compound may also exhibit cytotoxic effects on certain cell lines, impacting cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting tyrosinase, by binding to its active site and preventing the enzyme from catalyzing its substrate . This inhibition leads to a decrease in melanin production. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in melanogenesis and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of melanin production and potential cytotoxic effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as reduced melanin production without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and potential organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as N-acetyltransferase, leading to the formation of acetylated derivatives . These metabolic processes can influence the compound’s activity and its effects on cellular metabolism. Additionally, this compound may affect metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in biochemical reactions.

properties

IUPAC Name

4-(2-methoxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)15-11-8-6-10(7-9-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCGPXETWLTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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